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Compound of Interest

Compound Name: NCT-505

Cat. No.: B609504 Get Quote

NCT-505 has emerged as a potent and highly selective inhibitor of Aldehyde Dehydrogenase

1A1 (ALDH1A1), an enzyme implicated in cancer stem cell biology and chemoresistance.[1][2]

This guide provides an objective comparison of NCT-505's inhibitory activity against various

ALDH isoforms, supported by experimental data, to assist researchers and drug development

professionals in evaluating its potential as a chemical probe and therapeutic agent.

Quantitative Selectivity Profile
The inhibitory activity of NCT-505 has been characterized against a panel of human ALDH

isoforms. The data, summarized in the table below, demonstrates a strong preference for

ALDH1A1 over other family members.

Target Isoform IC50 Value
Fold Selectivity vs.
ALDH1A1

hALDH1A1 7 nM 1

hALDH1A3 22.8 µM >3,257

hALDH2 20.1 µM >2,871

hALDH1A2 >57 µM >8,142

hALDH3A1 >57 µM >8,142

Data sourced from MedchemExpress and the Chemical Probes Portal.[1][3]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b609504?utm_src=pdf-interest
https://www.benchchem.com/product/b609504?utm_src=pdf-body
https://www.medchemexpress.com/NCT-505.html
https://www.researchgate.net/figure/A-Selection-of-reported-ALDH-inhibitors-CM26-CM37-13g-NCT-505-and-NCT-506-have-shown_fig1_395121218
https://www.benchchem.com/product/b609504?utm_src=pdf-body
https://www.benchchem.com/product/b609504?utm_src=pdf-body
https://www.medchemexpress.com/NCT-505.html
https://www.chemicalprobes.org/nct-505
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b609504?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Furthermore, NCT-505 shows negligible inhibitory effects on other dehydrogenases, such as

15-hydroxyprostaglandin dehydrogenase (HPGD) and type-4 hydroxysteroid dehydrogenase

(HSD17β4), with IC50 values exceeding 57 µM for both.[1] This high degree of selectivity,

particularly the greater than 1000-fold difference against ALDH1A3 in biochemical assays,

underscores its utility as a specific tool for studying ALDH1A1 function.[4]

While highly selective in biochemical assays, studies in cellular contexts have revealed that at

concentrations effective for reducing cell viability (e.g., 30 µM in MDA-MB-468 breast cancer

cells), NCT-505 can inhibit both ALDH1A1 and ALDH1A3.[4] This highlights the importance of

considering the experimental context when interpreting its biological effects.

Experimental Methodologies
The determination of NCT-505's selectivity relies on robust enzymatic and cellular assays.

ALDH Enzymatic Inhibition Assay (In Vitro)
This assay quantifies the ability of an inhibitor to block the enzymatic activity of a purified ALDH

isoform.

Principle: The assay measures the rate of conversion of an aldehyde substrate to its

corresponding carboxylic acid by a specific ALDH isoform, a reaction that involves the

reduction of the cofactor NAD(P)+ to NAD(P)H. The production of NAD(P)H is monitored

spectrophotometrically or fluorometrically.

General Protocol:

Purified recombinant human ALDH enzyme (e.g., ALDH1A1, ALDH1A2, etc.) is prepared

in a suitable buffer.

The enzyme is incubated with varying concentrations of the inhibitor (NCT-505) for a

defined period.

The enzymatic reaction is initiated by adding the aldehyde substrate and the NAD(P)+

cofactor.
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The increase in fluorescence or absorbance due to NAD(P)H formation is measured over

time.

The rate of reaction at each inhibitor concentration is calculated and compared to a control

(without inhibitor) to determine the percent inhibition.

The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%,

is then calculated by fitting the data to a dose-response curve.
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Caption: Workflow for In Vitro ALDH Enzymatic Inhibition Assay.

ALDEFLUOR™ Assay (Cell-Based)
This flow cytometry-based assay measures the overall ALDH activity within live cell

populations. While it does not distinguish between isoforms, it is used to confirm the cellular
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target engagement of ALDH inhibitors.[5]

Principle: The assay utilizes a fluorescent, non-toxic ALDH substrate (BODIPY-

aminoacetaldehyde or BAAA) that freely diffuses into cells. In the presence of active ALDH

enzymes, BAAA is converted to a negatively charged product (BODIPY-aminoacetate or

BAA) that is retained inside the cell, causing it to become highly fluorescent.

General Protocol:

A single-cell suspension is prepared from the cell line of interest (e.g., OV90 ovarian

cancer cells).[5]

Cells are treated with the inhibitor (NCT-505) or a vehicle control for a specified duration.

The ALDEFLUOR reagent (BAAA) is added to the cell suspension. A parallel sample is

treated with a universal ALDH inhibitor, diethylaminobenzaldehyde (DEAB), to serve as a

negative control for gating.

After incubation (typically 30-60 minutes at 37°C), the fluorescence of the cell population is

analyzed by flow cytometry.

The reduction in the percentage of ALDH-positive (highly fluorescent) cells in the NCT-505
treated sample compared to the vehicle control indicates the degree of cellular ALDH

inhibition.

Role in Signaling Pathways
The ALDH1A subfamily, the primary target of NCT-505, plays a crucial, rate-limiting role in the

biosynthesis of retinoic acid (RA), a potent signaling molecule that regulates gene expression

related to cell differentiation, proliferation, and apoptosis.[6][7]
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Caption: Role of ALDH1A in the Retinoic Acid Signaling Pathway.

By selectively inhibiting ALDH1A1, NCT-505 effectively blocks the conversion of retinaldehyde

to retinoic acid, thereby modulating this critical signaling pathway. This mechanism is central to

its effects on cancer stem cells, where dysregulated RA signaling is often observed.[7] The high

selectivity of NCT-505 makes it an invaluable tool for dissecting the specific contributions of

ALDH1A1 to both normal physiology and disease states like cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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